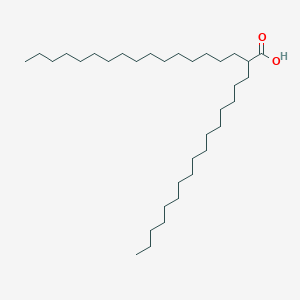

2-Hexadecyloctadecanoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-hexadecyloctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34(35)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZKXVVBAZTEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347726 | |

| Record name | 2-Hexadecyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89547-15-9 | |

| Record name | 2-Hexadecyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexadecyloctadecanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Understanding the Significance of 2-Hexadecyloctadecanoic Acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hexadecyloctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 2-hexadecylstearic acid, is a saturated fatty acid with a unique branched structure.[1][2][3] Its molecular formula is C34H68O2, and it has a molecular weight of 508.90 g/mol .[1][2] This structure, featuring a C16 alkyl chain attached to the second carbon of an C18 stearic acid backbone, imparts distinct physicochemical properties that make it a molecule of significant interest in materials science, particularly in the synthesis of nanomaterials.[1][4] Unlike its linear counterparts, the branched nature of this compound introduces steric hindrance, which is a critical factor in controlling the growth and stabilization of nanoparticles, such as colloidal quantum dots.[1][5] This guide provides a comprehensive overview of its core physicochemical properties, methodologies for their determination, and insights into its applications.

Core Physicochemical Properties

The properties of this compound are summarized in the table below, followed by a detailed discussion of each parameter.

| Property | Value | Source(s) |

| CAS Number | 89547-15-9 | [1][2][3] |

| Molecular Formula | C34H68O2 | [1][2][3] |

| Molecular Weight | 508.90 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Hexadecylstearic acid, Hexadecylstearic acid | [1][6] |

| Appearance | White to almost white powder or crystal | [4][7] |

| Melting Point | 77.0 - 81.0 °C | [4][7][8] |

| Boiling Point | 350 °C at 2.5 mmHg | [6] |

| Density (Predicted) | 0.870 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 4.96 ± 0.10 | [6] |

Solubility Profile

Acid Dissociation Constant (pKa)

The predicted pKa of this compound is approximately 4.96.[6] However, for long-chain fatty acids, the apparent pKa can be significantly influenced by the local environment. In aqueous solutions where these molecules form micelles or monolayers at interfaces, the pKa can be substantially higher than that of short-chain carboxylic acids. For example, the pKa of stearic acid (C18) has been reported to be as high as 10.15 in a monolayer, a phenomenon attributed to the close packing of the carboxylate headgroups.[2][4] The bulky nature of the 2-hexyladecyl branch in this compound might lead to a less ordered packing at interfaces compared to its linear isomer, which could in turn influence its apparent pKa.

Spectroscopic and Spectrometric Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure and data from analogous compounds, its expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be dominated by signals from the numerous methylene (-CH2-) and methyl (-CH3) groups. Key expected signals include:

-

A triplet around 0.88 ppm corresponding to the two terminal methyl groups.

-

A large, broad multiplet between 1.2-1.4 ppm arising from the overlapping signals of the numerous methylene groups in the long alkyl chains.

-

A multiplet around 2.2-2.4 ppm corresponding to the methine proton (-CH-) at the C2 position, adjacent to the carbonyl group.

-

A broad singlet for the carboxylic acid proton (-COOH), typically observed downfield (>10 ppm), although its visibility can be affected by the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide more detailed structural information:

-

The carbonyl carbon (-COOH) signal is expected to appear in the range of 175-185 ppm.

-

The methine carbon at the C2 position would be observed around 45-55 ppm.

-

A series of signals between 20-35 ppm would correspond to the various methylene carbons.

-

The terminal methyl carbons would resonate at approximately 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorptions for a carboxylic acid:

-

A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group, typically around 1700-1725 cm⁻¹.

-

C-H stretching bands for the alkyl chains just below 3000 cm⁻¹.

-

C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).

Mass Spectrometry

In mass spectrometry, particularly with electron ionization (EI), this compound would likely exhibit a molecular ion peak (M+) at m/z 508.9. Common fragmentation patterns for long-chain fatty acids include alpha-cleavage and McLafferty rearrangement. The presence of the branch at the C2 position would influence the fragmentation, potentially leading to characteristic fragments resulting from cleavage at the branch point.

Application Spotlight: A Superior Capping Agent in Nanocrystal Synthesis

One of the primary applications of this compound is as a surface ligand or capping agent in the synthesis of colloidal quantum dots.[1][4] The choice of capping agent is critical as it controls the size, shape, and stability of the nanocrystals. The bulky, branched structure of this compound provides significant steric hindrance, which modulates the reactivity of the monomers and the growing nanocrystals.[5] This steric barrier helps to prevent agglomeration and allows for more controlled growth, leading to monodisperse populations of quantum dots with desirable photoluminescent properties.

Experimental Protocols

The following section details methodologies for the synthesis and characterization of this compound.

Plausible Synthesis of this compound

A plausible synthetic route can be adapted from methods used for other branched-chain fatty acids, such as the alkylation of an ester.

Step 1: Alkylation of Methyl Stearate

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF.

-

Add a solution of methyl stearate in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to form the enolate.

-

Slowly add 1-bromohexadecane to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-hexadecyloctadecanoate.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Add a solution of potassium hydroxide in water.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 1-2 with concentrated hydrochloric acid, which will precipitate the this compound.

-

Filter the white solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., acetone or ethanol) to obtain the purified this compound.

Caption: Workflow for the synthesis of this compound.

Determination of Apparent pKa

The apparent pKa of this sparingly water-soluble fatty acid can be determined by titration.[2][4]

-

Accurately weigh a sample of this compound.

-

Dissolve the acid in a known volume of a standardized potassium hydroxide solution in ethanol/water, ensuring the initial pH is above 10 to fully deprotonate the acid.

-

Titrate this solution with a standardized solution of hydrochloric acid.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of HCl added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point.

Caption: Experimental workflow for pKa determination.

Conclusion

This compound is a specialty fatty acid whose branched structure is key to its utility, particularly in the field of nanotechnology. Its physicochemical properties, such as its high molecular weight, melting point, and steric bulk, make it an effective capping agent for controlling the synthesis of high-quality nanocrystals. While further experimental data would be beneficial for a more complete profile, this guide provides a solid, technically grounded overview for researchers and professionals working with this unique molecule.

References

-

Kanicky, J. R., & Shah, D. O. (2002). Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. Journal of Colloid and Interface Science, 256(1), 201–207. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hexyldecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Lee, J. H., et al. (2013). Synthesis of CdSe Quantum Dots Using Various Long-Chain Fatty Acids and Their Phase Transfer. Journal of Nanoscience and Nanotechnology, 13(6), 4235–4241. Retrieved from [Link]

-

Kanicky, J. R., & Shah, D. O. (2002). Effect of Degree, Type, and Position of Unsaturation on the pKa of Long-Chain Fatty Acids. Journal of Colloid and Interface Science, 256(1), 201-207. Retrieved from [Link]

Sources

- 1. [PDF] Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. | Semantic Scholar [semanticscholar.org]

- 2. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of CdSe quantum dots using various long-chain fatty acids and their phase transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. 2-ヘキサデシルオクタデカン酸 | this compound | 89547-15-9 | 東京化成工業株式会社 [tcichemicals.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

2-Hexadecyloctadecanoic acid synthesis pathways and starting materials

An In-depth Technical Guide to the Synthesis of 2-Hexadecyloctadecanoic Acid

Abstract

This compound (CAS 89547-15-9) is a C34 branched-chain fatty acid with significant applications in the cosmetics, lubricants, and chemical industries.[1][2] Its unique physical properties, such as a low melting point and high thermal stability relative to its linear counterparts, are derived from the alkyl branch at the α-carbon position.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, intended for researchers, chemists, and professionals in drug development and chemical manufacturing. We will delve into the mechanistic details, starting materials, and experimental considerations for three core synthetic strategies: the Guerbet reaction followed by oxidation, α-alkylation of ester enolates, and the classic malonic ester synthesis.

Introduction: The Chemistry of this compound

This compound is a saturated fatty acid with a total of 34 carbon atoms. Its structure consists of an eighteen-carbon (octadecanoic) backbone with a sixteen-carbon (hexadecyl) chain attached to the carbon atom adjacent to the carboxyl group (the α-position). This class of α-branched acids is often referred to as Guerbet acids.[5] The branching disrupts the crystal lattice packing that is characteristic of long-chain linear fatty acids, resulting in a substance that is often liquid at lower temperatures and possesses superior oxidative stability.[6] These properties make it a valuable emollient, plasticizer, and lubricating agent.[4]

Core Synthetic Pathways

The synthesis of α-branched carboxylic acids like this compound can be achieved through several established organic chemistry routes. The choice of pathway often depends on the availability of starting materials, desired yield, scalability, and tolerance for specific reaction conditions.

Pathway 1: The Guerbet Route: Alcohol Dimerization and Subsequent Oxidation

The Guerbet reaction is a classic industrial process for the dimerization of primary alcohols into β-alkylated dimer alcohols, known as Guerbet alcohols.[7] The corresponding Guerbet acid can then be obtained through oxidation of this alcohol.

Mechanism & Rationale: The synthesis begins with a primary alcohol, in this case, octadecanol (stearyl alcohol). The reaction proceeds through a four-step sequence:

-

Oxidation: The primary alcohol is first oxidized to its corresponding aldehyde (octadecanal).

-

Aldol Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation, followed by dehydration, to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is then reduced in two stages: the carbon-carbon double bond is hydrogenated, followed by the reduction of the aldehyde group to a primary alcohol. This yields the β-branched Guerbet alcohol, 2-hexadecyloctadecan-1-ol.

-

Final Oxidation: The resulting Guerbet alcohol is oxidized to the target carboxylic acid, this compound, using catalysts such as Palladium (Pd), Platinum (Pt), or Ruthenium (Ru).[5]

This pathway is elegant as it builds the complex carbon skeleton from a single, readily available fatty alcohol. However, it requires high temperatures (180-360 °C) and the use of strong base catalysts, and can sometimes result in mixtures of products.[7]

Caption: Guerbet reaction pathway to this compound.

Pathway 2: α-Alkylation of an Ester Enolate

This is a more direct and versatile laboratory-scale approach that involves forming a carbon-carbon bond at the α-position of a carboxylic acid derivative. A key strategy is the alkylation of an ester enolate.

Mechanism & Rationale: The synthesis starts with a long-chain ester, such as methyl octadecanoate (methyl stearate).

-

Enolate Formation: A strong base, such as sodium methoxide or sodium amide, is used to deprotonate the α-carbon (the carbon adjacent to the carbonyl group), forming a nucleophilic enolate.

-

Nucleophilic Substitution (Alkylation): The enolate then attacks an electrophilic alkyl halide, in this case, 1-bromohexadecane (hexadecyl bromide), in an SN2 reaction. This step attaches the hexadecyl chain to the α-carbon.

-

Saponification (Hydrolysis): The resulting α-branched ester is hydrolyzed to the carboxylate salt using a strong base like sodium hydroxide (NaOH).

-

Acidification: The final step is acidification with a mineral acid (e.g., HCl) to protonate the carboxylate, yielding the final product, this compound.

This method offers excellent control over the structure of the final product by allowing for the selection of specific ester and alkyl halide starting materials. A similar procedure has been successfully used to synthesize 2-hexyldecanoic acid from methyl octoate and 1-chlorohexane.[8]

Caption: Direct alkylation pathway for synthesizing the target acid.

Pathway 3: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly reliable method for preparing carboxylic acids with one or two alkyl groups on the α-carbon.[9][10]

Mechanism & Rationale:

-

Enolate Formation: Diethyl malonate is treated with a base, typically sodium ethoxide, to remove one of its highly acidic α-protons, forming a resonance-stabilized enolate.[11]

-

First Alkylation: The enolate is reacted with a first alkyl halide (e.g., 1-bromohexadecane) via an SN2 reaction to introduce the hexadecyl group.

-

Second Enolate Formation & Alkylation: The process is repeated. The remaining α-proton is removed with a base, and the resulting enolate is reacted with a second alkyl halide (e.g., 1-bromohexadecane, though a different strategy involving a C16-halide would be needed for the octadecanoic backbone). A more practical approach for this specific target would be to use an alkyl halide that contains 16 carbons for the octadecanoic portion, for instance, 1-bromohexadecane. This would result in a di-hexadecyl malonic ester.

-

Hydrolysis and Decarboxylation: The dialkylated diethyl malonate is then subjected to acidic hydrolysis. This converts both ester groups into carboxylic acids, forming a substituted malonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation (loses CO₂) to yield the final this compound.[10][12]

This method is robust but involves more steps than direct alkylation. Its main advantage is the high acidity of the malonic ester's α-protons, which allows for the use of milder bases like sodium ethoxide.[11][13]

Caption: Malonic ester synthesis for α-branched carboxylic acids.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Typical Yield |

| Guerbet Route | Long-chain primary alcohols (e.g., Octadecanol) | Uses a single type of starting material; well-established industrial process. | Requires harsh conditions (high T, high P); potential for side products.[7] | Moderate to Good |

| Direct Ester Alkylation | Long-chain ester (e.g., Methyl Octadecanoate), Alkyl Halide | High degree of control; fewer steps; milder conditions than Guerbet.[8] | Requires strong bases; availability of long-chain starting materials. | Good to Excellent |

| Malonic Ester Synthesis | Diethyl Malonate, two equivalents of Alkyl Halides | Versatile; uses milder bases (alkoxides); reliable and predictable.[9][11] | Multi-step process; potential for dialkylation issues if not controlled.[13] | Good |

Detailed Experimental Protocol: α-Alkylation of Methyl Octadecanoate

This protocol is adapted from a similar synthesis of 2-hexyldecanoic acid and represents a robust method for preparing this compound.[8]

Materials:

-

Methyl octadecanoate (Methyl stearate)

-

1-Bromohexadecane (Hexadecyl bromide)

-

Sodium methoxide (NaOCH₃)

-

Anhydrous Methanol

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, 1M solution)

-

Petroleum Ether

-

Activated Carbon

-

Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis protocol.

Procedure:

-

Step 1: Alkylation a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl octadecanoate (1 equivalent) and sodium methoxide (1.1 equivalents) in anhydrous methanol. b. To this stirring solution, slowly add 1-bromohexadecane (1.1 equivalents) via a dropping funnel. c. After the addition is complete, heat the mixture to reflux (approx. 65 °C) and maintain for 6 hours.

-

Step 2: Saponification (Ester Hydrolysis) a. Prepare a solution of sodium hydroxide (2 equivalents) in water. b. After the initial 6-hour reflux, cool the reaction mixture slightly and slowly add the aqueous NaOH solution to the flask. c. Heat the mixture back to reflux and maintain for an additional 6 hours to ensure complete hydrolysis of the ester. d. After this period, arrange the apparatus for distillation and remove the methanol solvent under reduced pressure.

-

Step 3: Work-up and Isolation a. Allow the remaining residue to cool to room temperature. b. Slowly add 1M hydrochloric acid solution while stirring until the pH of the system is acidic (pH 3-4). This will protonate the carboxylate salt. c. The product will separate as an organic layer. Transfer the entire mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.

-

Step 4: Purification a. Dissolve the crude organic product in petroleum ether. b. Wash the petroleum ether solution twice with distilled water to remove any remaining salts or acid. c. Add a small amount of activated carbon to the solution to decolorize it, stir for 15 minutes, and then filter to remove the carbon. d. Transfer the filtrate to a pre-weighed round-bottom flask and remove the petroleum ether using a rotary evaporator to yield the final product.

Expected Outcome: The final product, this compound, should be a colorless to white solid or viscous liquid, with purity typically exceeding 95% as determined by Gas Chromatography (GC).

Conclusion

The synthesis of this compound is achievable through several reliable organic chemistry pathways. The Guerbet route offers an atom-economical approach suitable for large-scale industrial production from fatty alcohols. For laboratory and fine chemical synthesis, direct α-alkylation of an ester enolate provides a more controlled and high-yielding alternative. The malonic ester synthesis remains a fundamentally sound, albeit more lengthy, option that underscores classic C-C bond formation strategies. The selection of the optimal pathway requires a careful evaluation of scale, cost of starting materials, and the specific capabilities of the research or production environment.

References

-

AOCS. (2011). Guerbet Compounds. [Link]

- Kim, J. H., et al. (2008). Method for preparing 2-alkyl-3-hydroxyfatty acid and derivatives thereof.

-

Patsnap. (2024). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. [Link]

-

Wikipedia. Guerbet reaction. [Link]

-

Gotor-Fernández, V., et al. (2022). A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. MDPI. [Link]

-

Wikipedia. Acetoacetic ester synthesis. [Link]

-

ResearchGate. Synthesis of Guerbet alcohols esters of fatty acids via a direct transesterification procedure. [Link]

-

Rojo, M., et al. (2023). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. PMC. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. [Link]

- Zhang, W., et al. (2023). Preparation method of 2-hexyl decanoic acid.

-

Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

-

Chemistry LibreTexts. (2023). Acetoacetic Ester Synthesis. [Link]

-

Chad's Prep. The Acetoacetic Ester Synthesis. [Link]

-

Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

-

Master Organic Chemistry. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Pearson. Show how you would use the malonic ester synthesis to make the following compounds. [Link]

-

Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

Sources

- 1. CAS 89547-15-9 | this compound - Synblock [synblock.com]

- 2. This compound | 89547-15-9 [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. aocs.org [aocs.org]

- 6. Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 8. 2-Hexyldecanoic Acid synthesis - chemicalbook [chemicalbook.com]

- 9. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Malonic Ester Synthesis [organic-chemistry.org]

2-Hexadecyloctadecanoic Acid: A Synthetic Compound with No Known Natural Occurrence

An extensive review of scientific literature and chemical databases reveals that 2-Hexadecyloctadecanoic acid, a 34-carbon branched-chain fatty acid, is a synthetic compound with no documented evidence of natural occurrence in organisms. While branched-chain fatty acids are found in nature, the specific structure of this compound appears to be a result of chemical synthesis rather than biological processes.

Researchers, scientists, and drug development professionals seeking to investigate this compound should be aware that its origins are likely from laboratory or industrial synthesis. This has significant implications for its study, as its biological activities, if any, would not be the result of evolutionary selection in a natural system.

Understanding Branched-Chain Fatty Acids in Nature

Branched-chain fatty acids (BCFAs) are a diverse group of lipids found across various domains of life, including bacteria, plants, and to a lesser extent, animals. They play crucial roles in regulating membrane fluidity, acting as signaling molecules, and serving as precursors for other complex lipids.

The biosynthesis of naturally occurring BCFAs typically involves the use of branched-chain amino acids—such as valine, leucine, and isoleucine—as starter units for the fatty acid synthase (FAS) machinery. This process leads to the formation of iso- and anteiso-branched fatty acids, which have a methyl group at the penultimate or antepenultimate carbon of the acyl chain, respectively.

The Synthetic Origin of this compound

In contrast to the biosynthetic pathways of natural BCFAs, this compound's structure, with a C16 alkyl chain at the alpha-carbon of an C18 stearic acid backbone, is characteristic of a class of synthetic compounds known as Guerbet acids.

Guerbet acids are derived from Guerbet alcohols, which are produced through the Guerbet reaction, a base-catalyzed self-condensation of alcohols at high temperatures. The subsequent oxidation of these branched alcohols yields the corresponding Guerbet acids. This synthetic route allows for the creation of very long-chain, alpha-branched fatty acids that are not typically found in nature.

The lack of any reports on the isolation of this compound from a natural source, coupled with its structural similarity to known synthetic compounds, strongly indicates that it is not a natural product.

Implications for Research and Development

The synthetic nature of this compound has several important implications for researchers:

-

No Natural Biosynthetic Pathway: Efforts to elucidate a biosynthetic pathway for this compound in any organism would be futile.

-

Focus on Synthetic Chemistry: Research into its properties and potential applications should be grounded in its synthetic origin. This includes understanding the impurities and isomers that may be present from the synthesis process.

-

Biological Activity: Any observed biological activity would be novel and not based on a pre-existing interaction with biological systems. This presents both opportunities for discovering new pharmacological effects and challenges in understanding its mechanism of action.

References

At present, there are no scientific publications detailing the natural occurrence or biosynthesis of this compound. Information is limited to chemical suppliers and databases that list it as a chemical entity.

An In-depth Technical Guide to the Biological Role and Function of 2-Hexadecyloctadecanoic Acid in Cellular Processes

For the attention of: Researchers, scientists, and drug development professionals.

A Note on the Subject: Navigating the Knowns and Unknowns

This guide delves into the biological significance of 2-Hexadecyloctadecanoic acid, a C34 saturated branched-chain fatty acid. It is imperative to state from the outset that direct research on this specific molecule is exceptionally limited in publicly available scientific literature. Therefore, this document will provide a comprehensive overview by drawing necessary inferences from the well-established biology of its parent classes: Very Long-Chain Fatty Acids (VLCFAs) and Branched-Chain Fatty Acids (BCFAs) . The principles, functions, and methodologies described herein are based on the extensive knowledge of these related molecules and are presented as a robust framework for initiating targeted research into this compound.

Introduction to this compound: A Structural Perspective

This compound is a saturated fatty acid with a total of 34 carbon atoms. Its structure consists of an octadecanoic (C18) acid backbone with a hexadecyl (C16) branch at the alpha-carbon (carbon 2). This structure places it in the category of both a Very Long-Chain Fatty Acid (VLCFA), defined as a fatty acid with 22 or more carbon atoms, and a Branched-Chain Fatty Acid (BCFA).[1][2]

Chemical and Physical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C34H68O2 | [1] |

| Molecular Weight | 508.9 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 89547-15-9 | [1] |

The alpha-branching and the considerable chain length of this compound are predicted to bestow unique physicochemical properties that influence its incorporation into complex lipids and its interaction with cellular machinery.

The Synthetic and Degradative Pathways: A Tale of Two Organelles

The metabolism of VLCFAs is a spatially segregated process, with synthesis occurring in the endoplasmic reticulum and degradation primarily taking place in peroxisomes.[3][4]

Biosynthesis in the Endoplasmic Reticulum

VLCFAs are synthesized through a cyclical process of fatty acid elongation. This process involves a complex of enzymes embedded in the endoplasmic reticulum membrane, with the key rate-limiting step catalyzed by the ELOVL (Elongation of Very Long-Chain Fatty Acids) family of enzymes.[5] Given its C34 structure, the synthesis of this compound would likely involve the ELOVL1 elongase, which is responsible for the elongation of saturated and monounsaturated fatty acids up to C26 and beyond.[6]

The synthesis of a branched-chain fatty acid like this compound likely utilizes α-keto acids derived from the catabolism of branched-chain amino acids (valine, leucine, and isoleucine) as primers for the fatty acid synthase system.[2][7]

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Peroxisomal β-Oxidation

Due to their long chain length, VLCFAs cannot be directly metabolized in the mitochondria. Instead, they undergo an initial chain-shortening process via β-oxidation within peroxisomes.[3][4] This pathway involves a series of enzymatic reactions that sequentially remove two-carbon units from the acyl-CoA chain. Once shortened to a sufficient length, the resulting fatty acids can be transported to the mitochondria for complete oxidation.

Defects in the peroxisomal β-oxidation pathway, often due to mutations in the ABCD1 transporter gene, lead to the accumulation of VLCFAs, a hallmark of the severe neurodegenerative disorder X-linked adrenoleukodystrophy (X-ALD).[8]

Cellular Functions: More Than Just Bricks in the Wall

The unique structure of this compound suggests it plays a critical role in several cellular functions, primarily through its incorporation into complex lipids.

Membrane Structure and Fluidity

VLCFAs are integral components of sphingolipids (e.g., ceramides and sphingomyelin) and, to a lesser extent, glycerophospholipids.[9] The incorporation of these long acyl chains significantly impacts the biophysical properties of cellular membranes.

-

Membrane Thickness and Stability: The extended length of VLCFAs increases the thickness of the lipid bilayer, contributing to the stability and integrity of membranes, particularly in specialized structures like the myelin sheath.[10]

-

Modulation of Fluidity: As a branched-chain fatty acid, this compound would introduce a kink in the acyl chain, disrupting the tight packing of adjacent lipids. This increases membrane fluidity, which is crucial for the function of membrane-bound proteins and for processes like membrane trafficking.[7]

Formation of Barrier Functions

VLCFAs are essential for the formation of impermeable barriers in various tissues. In the skin, they are precursors to the ceramides that form the epidermal water barrier, preventing dehydration and protecting against environmental insults.[9]

A Potential Role in Cell Signaling

While often viewed as structural components, VLCFAs and their derivatives are emerging as important signaling molecules.

-

Precursors to Bioactive Lipids: VLCFA-containing ceramides can be metabolized to other bioactive sphingolipids, such as sphingosine-1-phosphate (S1P), which are involved in regulating cell growth, survival, and apoptosis.[3]

-

Direct Signaling via Nuclear Receptors: The CoA thioesters of VLCFAs and BCFAs have been shown to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα).[11] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. The binding of VLCFA-CoAs to PPARα suggests a direct feedback mechanism where these fatty acids can upregulate their own degradation.

Sources

- 1. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. aocs.org [aocs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 10. Technology - Methods to Produce Very Long Chain Fatty Acids (VLCFA) for Use as Nutritional Formulas and as Therapeutics for Disease [nih.technologypublisher.com]

- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 2-Hexadecyloctadecanoic Acid in Bacteria: Unraveling the Pathway and Empowering Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the biosynthetic pathways of very long-chain fatty acids (VLCFAs) in bacteria, with a specific focus on 2-Hexadecyloctadecanoic acid. While direct literature on the biosynthesis of this specific C34 fatty acid is sparse, this document synthesizes current knowledge of related pathways, particularly mycolic acid synthesis in Mycobacterium tuberculosis, to propose a putative biosynthetic route. We will delve into the enzymatic machinery, regulatory mechanisms, and provide actionable experimental protocols for researchers aiming to investigate and engineer the production of this and other VLCFAs.

Introduction: The Significance of Bacterial Very Long-Chain Fatty Acids

Very long-chain fatty acids (VLCFAs), typically defined as fatty acids with 22 or more carbon atoms, play crucial roles in the structural integrity and pathogenicity of many bacteria. In organisms like Mycobacterium tuberculosis, VLCFAs are essential components of the mycolic acid layer of the cell wall, which provides a formidable barrier against antibiotics and the host immune system.[1][2] this compound, a 34-carbon saturated fatty acid, represents a significant investment of cellular resources, suggesting a critical, albeit potentially uncharacterized, physiological function. Understanding its biosynthesis is paramount for developing novel antimicrobial strategies and for harnessing these pathways for the biotechnological production of valuable oleochemicals.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through a series of iterative elongation steps, analogous to the well-characterized Fatty Acid Synthase (FAS) systems.[3][4][5] In bacteria, two main types of FAS systems are known: the multifunctional Type I FAS (FAS-I) and the dissociated Type II FAS (FAS-II). The synthesis of VLCFAs, such as those found in mycolic acids, involves both FAS-I and FAS-II systems.[6][7]

The Role of Fatty Acid Synthase Systems

-

FAS-I System: This system is responsible for the de novo synthesis of shorter-chain fatty acids. It initiates with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC).[4] The subsequent elongation cycles, catalyzed by a single large multifunctional protein, typically produce acyl-CoAs with chain lengths of C16 to C20.[1][6] In the context of this compound synthesis, a C16 (palmitoyl) or C18 (stearoyl) acyl-CoA is likely produced by the FAS-I system to serve as a primer for further elongation.

-

FAS-II System: This system is responsible for the elongation of the fatty acid chains produced by FAS-I to generate VLCFAs.[2][7] The FAS-II system consists of a series of discrete, monofunctional enzymes. The acyl chain is carried by an Acyl Carrier Protein (ACP). The core reactions of the FAS-II cycle are:

-

Condensation: A β-ketoacyl-ACP synthase (Kas) catalyzes the condensation of an acyl-ACP with malonyl-ACP.

-

Reduction: A β-ketoacyl-ACP reductase (MabA) reduces the β-keto group to a hydroxyl group.

-

Dehydration: A β-hydroxyacyl-ACP dehydratase (Had) removes a water molecule to form a double bond.

-

Reduction: An enoyl-ACP reductase (InhA) reduces the double bond to form a saturated acyl-ACP, which is two carbons longer than the starting acyl-ACP.

-

This cycle is repeated multiple times to achieve the desired chain length. For the synthesis of this compound (C34), a C16 precursor would need to undergo nine rounds of elongation.

Caption: The iterative FAS-II cycle for fatty acid elongation.

Precursor Supply and Regulation

The biosynthesis of VLCFAs is a metabolically expensive process that requires tight regulation. The supply of acetyl-CoA and malonyl-CoA is a critical control point.[4][8] Transcriptional regulators, such as FadR and FabR in E. coli, play a key role in balancing fatty acid synthesis and degradation.[8] In Mycobacterium, the regulation is more complex and involves a network of transcriptional regulators that respond to environmental cues and the physiological state of the cell.[7]

Experimental Approaches for Studying this compound Biosynthesis

A multi-faceted approach is required to elucidate the biosynthesis of this compound. This involves a combination of bioinformatics, genetics, biochemistry, and analytical chemistry.

Bioinformatic Identification of Candidate Genes

The first step is to identify candidate genes encoding the enzymes of the FAS-I and FAS-II pathways in the bacterium of interest. This can be achieved by performing homology searches (e.g., BLAST) using known FAS enzymes from organisms like E. coli and M. tuberculosis as queries. Gene clustering is also a strong indicator, as genes involved in the same pathway are often located together in bacterial genomes.

Heterologous Expression and Functional Characterization

A powerful strategy to validate the function of candidate genes is to express them in a well-characterized host organism like E. coli, which does not naturally produce VLCFAs.[9] This allows for the functional reconstitution of the biosynthetic pathway and the production of the target fatty acid.

Caption: Workflow for heterologous production and analysis of fatty acids.

Detailed Experimental Protocol: Heterologous Production in E. coli

Objective: To produce and detect this compound in a recombinant E. coli strain.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series)

-

Candidate genes for the VLCFA biosynthetic pathway

-

Restriction enzymes, T4 DNA ligase, and other molecular biology reagents

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Solvents for lipid extraction (chloroform, methanol)

-

Reagents for transesterification (e.g., methanolic HCl)

-

Internal standard for GC-MS (e.g., heptadecanoic acid)

Procedure:

-

Gene Cloning:

-

Amplify the candidate genes from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested genes into the expression vector.

-

Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) and select for positive clones by colony PCR and Sanger sequencing.

-

-

Protein Expression:

-

Transform the confirmed expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Lipid Extraction and Analysis:

-

Harvest the cells by centrifugation.

-

Perform a total lipid extraction using the Bligh-Dyer method.[10]

-

Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) by heating with methanolic HCl.

-

Extract the FAMEs into hexane.

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).[11][12] Identify the peak corresponding to methyl 2-hexadecyloctadecanoate by its mass spectrum and retention time compared to a standard if available.

-

Data Presentation

Quantitative data from GC-MS analysis should be summarized in a clear and concise table.

| Strain | Relevant Genotype | Titer of this compound (mg/L) |

| Control | E. coli BL21(DE3) + empty vector | Not Detected |

| Experimental | E. coli BL21(DE3) + pET-VLCFA_genes | [Insert Value] |

Conclusion and Future Directions

This guide has outlined a putative biosynthetic pathway for this compound in bacteria and provided a comprehensive experimental framework for its investigation. The successful elucidation of this pathway will not only advance our fundamental understanding of bacterial lipid metabolism but also open up new avenues for the development of novel antimicrobial agents targeting VLCFA synthesis. Furthermore, the identified enzymes could be valuable biocatalysts for the sustainable production of specialty chemicals. Future research should focus on the biochemical characterization of the individual enzymes, the elucidation of the regulatory networks governing VLCFA biosynthesis, and the exploration of the physiological role of these fascinating molecules.

References

-

Takayama, K., Wang, C., & Besra, G. S. (2005). Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. Clinical Microbiology Reviews, 18(1), 81–101. [Link]

-

Heath, R. J., & Rock, C. O. (2002). Regulation of fatty acid biosynthesis in Escherichia coli. PubMed, 10(4), 581-5. [Link]

-

Joint BioEnergy Institute. (2015). Heterologous Orthogonal Fatty Acid Biosynthesis System in Escherichia coli for Oleochemical Production. BER Science Highlights. [Link]

-

Timmins, G. S., & Deretic, V. (2006). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Current Pharmaceutical Design, 12(32), 4189-4199. [Link]

-

Takayama, K., Wang, C., & Besra, G. S. (2005). Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis. ASM Journals. [Link]

-

Marrakchi, H., Zhang, Y. M., & Rock, C. O. (2002). Regulation of fatty acid biosynthesis. Biochemical Society Transactions, 30(6), 1050-1055. [Link]

-

Kanehisa Laboratories. (n.d.). KEGG PATHWAY: Mycolic acid biosynthesis - Mycobacterium tuberculosis variant microti. KEGG. [Link]

-

Fujita, Y., Matsuoka, H., & Hirooka, K. (2007). Regulation of fatty acid metabolism in bacteria. Molecular Microbiology, 66(4), 829-839. [Link]

-

Cabrera, R., et al. (2017). Evolution of Mycolic Acid Biosynthesis Genes and Their Regulation during Starvation in Mycobacterium tuberculosis. Journal of Bacteriology, 199(19), e00259-17. [Link]

-

Willecke, K., & Mindich, L. (1971). Control of Fatty Acid Synthesis in Bacteria. Journal of Biological Chemistry, 246(13), 4261-4267. [Link]

-

Marrakchi, H., Zhang, Y. M., & Rock, C. O. (2002). Mechanistic diversity and regulation of Type II fatty acid synthesis. ResearchGate. [Link]

-

Lennen, R. M., & Pfleger, B. F. (2013). Microbial production of fatty acid-derived fuels and chemicals. Current Opinion in Biotechnology, 24(6), 1044-1053. [Link]

-

Yano, I., et al. (1978). Effect of 2-alkynoic acids on in vitro growth of bacterial and mammalian cells. Antimicrobial Agents and Chemotherapy, 13(4), 629-637. [Link]

-

d'Espaux, L., et al. (2015). Microbial production of fatty alcohols. Current Opinion in Biotechnology, 36, 148-155. [Link]

-

Vo, T. N., & Zgurskaya, H. I. (2016). Bacterial fatty acid cycle (E. coli ). An ensemble of 13 discrete... ResearchGate. [Link]

-

Cronan, J. E., & Thomas, J. (2009). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. Methods in Enzymology, 459, 395-433. [Link]

-

Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia. [Link]

-

Wältermann, M., & Steinbüchel, A. (2005). Bacteria as sources of (commercial) lipids. AOCS. [Link]

-

Liu, T., et al. (2012). Effect of acetate formation pathway and long chain fatty acid CoA-ligase on the free fatty acid production in E. coli expressing acy-ACP thioesterase from Ricinus communis. Applied Biochemistry and Biotechnology, 166(7), 1754-1765. [Link]

-

Jordan, M. B., & Kendall, M. M. (2021). The Canonical Long-Chain Fatty Acid Sensing Machinery Processes Arachidonic Acid To Inhibit Virulence in Enterohemorrhagic Escherichia coli. mBio, 12(1), e03426-20. [Link]

-

Gabbs, M., et al. (2015). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Journal of Biological Chemistry, 290(48), 28686-28695. [Link]

-

Lennen, R. M., & Pfleger, B. F. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Journal of Visualized Experiments, (78), e50724. [Link]

-

Diomandé, S. E., et al. (1995). A rapid method for the determination of bacterial fatty acid composition. FEMS Microbiology Letters, 133(3), 269-273. [Link]

-

Rezanka, T., & Sigler, K. (2009). Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms. Progress in Lipid Research, 48(3-4), 206-238. [Link]

-

Yao, J., & Rock, C. O. (2017). Exogenous Fatty Acid Metabolism in Bacteria. Journal of Biological Chemistry, 292(26), 11046-11051. [Link]

-

Waltermann, M., et al. (2007). Novel Genes Encoding Hexadecanoic Acid Δ6-Desaturase Activity in a Rhodococcus sp. Applied and Environmental Microbiology, 73(21), 7040-7047. [Link]

-

Joo, Y. C., et al. (2019). Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED. Molecules, 24(2), 265. [Link]

-

Hayashi, H., et al. (2019). Substrate specificities of two ketosynthases in eukaryotic microalgal and prokaryotic marine bacterial DHA synthases. Proceedings of the National Academy of Sciences, 116(13), 6013-6018. [Link]

-

David, Y., et al. (2017). Biosynthesis of 2-Hydroxyacid-Containing Polyhydroxyalkanoates by Employing butyryl-CoA Transferases in Metabolically Engineered Escherichia coli. Biotechnology Journal, 12(10), 1700116. [Link]

-

Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. Journal of Biological Chemistry, 263(35), 18386-18396. [Link]

-

Grewal, T., et al. (2020). Biosynthesis of cannabinoid precursor olivetolic acid in genetically engineered Yarrowia lipolytica. Nature Communications, 11(1), 5673. [Link]

Sources

- 1. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of fatty acid biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Evolution of Mycolic Acid Biosynthesis Genes and Their Regulation during Starvation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. berscience.org [berscience.org]

- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role and Detection Methods of Long-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 2-Hexadecyloctadecanoic Acid (CAS 89547-15-9)

Introduction

2-Hexadecyloctadecanoic acid, also known as 2-hexadecylstearic acid, is a saturated fatty acid with the CAS registry number 89547-15-9. This long-chain, branched fatty acid possesses a unique molecular structure that imparts valuable physicochemical properties, making it a compound of significant interest in diverse fields ranging from materials science to cosmetics. Its utility primarily stems from its function as a capping agent in the synthesis of nanomaterials and as an emollient and surfactant in personal care formulations. This technical guide provides a comprehensive overview of the physical and chemical data of this compound, alongside insights into its synthesis and key applications.

Chemical Identity and Structure

The molecular structure of this compound consists of a thirty-four-carbon backbone, featuring a carboxylic acid functional group. The branching at the alpha-position, with a hexadecyl (C16) chain attached to the second carbon of an octadecanoic acid (C18) backbone, is a key determinant of its physical and chemical behavior.

Molecular Structure Visualization

An In-depth Technical Guide to the Solubility of 2-Hexadecyloctadecanoic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hexadecyloctadecanoic acid, a very-long-chain fatty acid (VLCFA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility in common organic solvents. Recognizing the scarcity of specific quantitative data for this C34 fatty acid, this guide emphasizes the rationale behind solvent selection and provides detailed, field-proven experimental protocols for determining its solubility empirically. Our focus is on empowering researchers with the foundational knowledge and practical methodologies required to effectively work with this challenging class of molecules.

Introduction: The Significance of this compound Solubility

This compound (CAS RN: 89547-15-9), a saturated fatty acid with a 34-carbon chain, represents a class of lipids whose physicochemical properties are dominated by their extensive hydrophobic character.[1][2][3][4] Its large molecular weight (508.90 g/mol ) and long alkyl chains contribute to strong van der Waals forces, resulting in a high melting point and limited solubility in many conventional solvents.[1][5] Understanding and overcoming the solubility challenges of this compound is a critical prerequisite for its application in various research and development fields, including its use as a capping agent for nanoparticles and in the formulation of drug delivery systems.[5]

This guide will first establish the theoretical framework for predicting the solubility of this compound based on the principles of "like dissolves like." Subsequently, it will provide a detailed experimental workflow for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular interactions between the solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, its molecular structure is overwhelmingly nonpolar due to the long hydrocarbon chains. The only polar functional group is the carboxylic acid head. However, the influence of this polar group is significantly diminished by the sheer size of the nonpolar tail. Consequently, its solubility behavior is primarily dictated by its nonpolar nature.

Solvent Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.

-

Nonpolar Solvents: Nonpolar solvents, such as hydrocarbons (e.g., heptane, hexane) and chlorinated solvents (e.g., chloroform, dichloromethane), are expected to be effective at dissolving this compound. These solvents primarily interact through London dispersion forces, which are also the dominant intermolecular forces between the long alkyl chains of the fatty acid.

-

Polar Aprotic Solvents: Polar aprotic solvents, such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), may exhibit some ability to dissolve this compound, particularly at elevated temperatures. While they have a dipole moment, their inability to donate hydrogen bonds limits their interaction with the carboxylic acid group.

-

Polar Protic Solvents: Polar protic solvents, like water and short-chain alcohols (e.g., methanol, ethanol), are generally poor solvents for very-long-chain fatty acids. The strong hydrogen bonding network in these solvents is difficult to disrupt by the nonpolar fatty acid, making dissolution energetically unfavorable. While some shorter-chain fatty acids show limited solubility in alcohols, this decreases significantly with increasing chain length.[6]

The Impact of Temperature

The solubility of solids in liquids typically increases with temperature. For this compound, which is a solid at room temperature with a melting point between 77.0 to 81.0 °C, heating the solvent can significantly enhance its solubility.[5] The increased kinetic energy helps to overcome the lattice energy of the solid fatty acid and disrupt the solvent-solvent interactions, facilitating dissolution.

Qualitative Solubility of Very-Long-Chain Saturated Fatty Acids

While specific data for this compound is scarce, the general solubility trends for saturated fatty acids of increasing chain length provide a valuable predictive tool. As the carbon chain length increases, the hydrophobic character becomes more pronounced, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane | Good, especially with heating | "Like dissolves like" principle; dominated by dispersion forces. |

| Nonpolar Aromatic | Toluene, Benzene | Good, especially with heating | Pi-stacking interactions of aromatic ring may offer slight advantage. TCI mentions solubility in hot Toluene.[5] |

| Chlorinated | Chloroform, Dichloromethane | Very Good | Effective at solvating nonpolar compounds. Fats are generally soluble in chloroform.[7] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Good | THF is a good solvent for many organic compounds, including those with some polarity.[8] |

| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | More polar than ethers, may have limited solvating power for the long alkyl chain. |

| Alcohols | Ethanol, Isopropanol | Very Low to Insoluble | Strong hydrogen bonding in alcohols makes them poor solvents for very-long-chain fatty acids.[6] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate, likely requiring heat | Can be effective for less nonpolar fatty acids, but the C34 chain presents a challenge.[9][10] |

| Aqueous | Water, Buffers | Insoluble | The hydrophobic effect strongly disfavors the dissolution of the long alkyl chain in water.[7][11] |

Experimental Protocol for Solubility Determination

Given the lack of published quantitative data, an empirical determination of solubility is essential for any research involving this compound. The following protocol outlines a robust method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD), or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Clarification:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any suspended microparticles.

-

-

Gravimetric Determination (Optional but Recommended):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the fatty acid's melting point until a constant weight is achieved.

-

The difference in weight will give the mass of the dissolved this compound. The solubility can then be expressed in g/L or mg/mL.

-

-

Chromatographic Quantification (More Precise):

-

Method Development: Develop a suitable HPLC or GC method for the quantification of this compound.[12][13][14][15][16]

-

For GC: Derivatization to a more volatile ester (e.g., methyl ester) is typically required for long-chain fatty acids.[17]

-

For HPLC: A C18 reversed-phase column with a mobile phase of acetonitrile and water is a common starting point. Detection can be challenging due to the lack of a strong chromophore; an ELSD or mass spectrometer (MS) is often preferred over a UV detector.

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the chromatograph and construct a calibration curve by plotting the peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the same solvent to bring its concentration within the range of the calibration curve. Inject the diluted sample and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, specifying the solvent, temperature, and solubility value with appropriate units (e.g., mg/mL or mol/L).

Example Data Table:

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Chloroform | 25 | [Experimental Value] |

| Toluene | 25 | [Experimental Value] |

| Tetrahydrofuran | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] |

Conclusion and Recommendations

This compound, as a very-long-chain fatty acid, exhibits limited solubility in most common organic solvents, with nonpolar solvents like chloroform and toluene being the most effective, particularly with the application of heat. Due to the absence of specific quantitative solubility data in the literature, empirical determination is paramount for any application. The detailed experimental protocol provided in this guide offers a reliable and reproducible method for researchers to ascertain the solubility of this compound in their solvent systems of interest. For practical applications, a combination of a suitable nonpolar solvent and elevated temperature is recommended to achieve significant dissolution.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 625165, this compound. Retrieved from [Link].

-

BYJU'S. (n.d.). Tests of Oils and Fats. Retrieved from [Link].

-

E-Learning. (n.d.). ANIMAL AND VEGETABLE LIPID SOLUTION TEST IN IDENTIFYING FATTY ACID HYDROLYSIS REACTIONS. Retrieved from [Link].

-

JAOCS (2001). A new method for estimating solubility of fatty acids, esters, and triglycerides in supercritical carbon dioxide. Retrieved from [Link].

- Wieslander, A., Rilfors, L., Johansson, L. B., & Lindblom, G. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1126(2), 135–142.

-

Vysoká škola chemicko-technologická v Praze. (n.d.). LABORATORY EXERCISE Determination of fatty acids. Retrieved from [Link].

- Naso, J. N., Pilosof, A. M. R., & Patino, J. M. R. (2020). A new methodology to assess the solubility of fatty acids: Impact of food emulsifiers. CONICET Digital.

-

Shodex. (n.d.). Solubility of Saturated Fatty Acids. Retrieved from [Link].

- LibreTexts. (2019). 22.1: Lipids. Chemistry LibreTexts.

- ResearchGate. (2018).

- DergiPark. (2025). Analytical Chemistry.

- Cheméo. (n.d.). Chemical Properties of Hexadecanoic acid, octadecyl ester (CAS 2598-99-4).

- Cayman Chemical. (2024).

- EGUsphere. (2022).

- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5825–5838.

- Cayman Chemical. (2024).

- Wang, Y., Li, Y., Wang, Y., Li, X., Wang, Y., & Liu, Y. (2021). Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). Molecules, 26(2), 438.

- MDPI. (2021).

- NIST. (n.d.).

Sources

- 1. This compound | C34H68O2 | CID 625165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nanomaterials.alfa-chemistry.com [nanomaterials.alfa-chemistry.com]

- 3. CAS 89547-15-9 | this compound - Synblock [synblock.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound | 89547-15-9 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. shodex.com [shodex.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. egusphere.copernicus.org [egusphere.copernicus.org]

- 14. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. web.vscht.cz [web.vscht.cz]

An In-depth Technical Guide on the Potential Toxicological Effects of 2-Hexadecyloctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexadecyloctadecanoic acid, a saturated branched-chain fatty acid with 34 carbons, represents a unique chemical entity with emerging applications in various scientific and industrial fields. As with any novel compound intended for use in pharmaceuticals, cosmetics, or other consumer products, a thorough evaluation of its toxicological profile is paramount. This technical guide provides a comprehensive framework for assessing the potential toxicological effects of this compound. Given the limited direct toxicological data available for this specific molecule, this paper draws upon existing knowledge of similar long-chain and branched-chain fatty acids to propose a structured, scientifically rigorous, and mechanistically informed approach to its safety assessment. We will delve into recommended in vitro and in vivo testing strategies, explore potential metabolic pathways and mechanisms of toxicity, and provide detailed experimental protocols and data interpretation guidelines.

Introduction to this compound

This compound (CAS RN: 89547-15-9) is a C34 saturated fatty acid characterized by a hexadecyl branch at the alpha-carbon of an octadecanoic acid backbone.[1][2][3] Its high molecular weight and branched nature confer unique physicochemical properties, such as altered melting points, solubility, and steric hindrance compared to its linear counterparts. These characteristics make it a candidate for applications in drug delivery systems, as a specialty lubricant, or in the formulation of complex cosmetics.

| Property | Value | Source |

| Molecular Formula | C34H68O2 | [1][4] |

| Molecular Weight | 508.9 g/mol | [1][4] |

| Appearance | White to Almost white powder to crystal | |

| Purity | >98.0% (GC) |

While the applications of this compound are still being explored, its structural similarity to other biologically relevant fatty acids necessitates a proactive approach to understanding its potential interactions with biological systems.

Current Toxicological Landscape: A Starting Point

Direct toxicological studies on this compound are scarce. The primary available information comes from a GHS classification provided by one company to the ECHA C&L Inventory, which indicates that the substance is a skin and eye irritant.[4] This is a common characteristic of many long-chain fatty acids and is likely due to their surfactant-like properties disrupting cell membranes. Safety data sheets for similar long-chain fatty acids generally corroborate a low acute toxicity profile, with the main concern being localized irritation.[5][6][7]

However, the absence of comprehensive data should not be interpreted as an absence of potential for other, more subtle toxicological effects. The unique branched structure of this compound warrants a deeper investigation into its potential for cytotoxicity, genotoxicity, and metabolic disruption.

A Proposed Toxicological Assessment Strategy

Given the data gap, a tiered and hypothesis-driven approach is essential for the toxicological evaluation of this compound. This strategy should begin with a battery of in vitro assays to assess baseline cytotoxicity and genotoxicity, followed by more complex mechanistic studies if warranted. In vivo studies should be considered only after a clear indication of potential risk is identified from in vitro data.

Figure 1: A tiered approach to the toxicological assessment of this compound.

In Vitro Toxicological Evaluation

Cytotoxicity Assessment

The initial step is to determine the concentration range at which this compound elicits a cytotoxic response in relevant cell lines. A panel of cell lines should be chosen to represent potential target organs, such as hepatocytes (e.g., HepG2), keratinocytes (e.g., HaCaT), and intestinal epithelial cells (e.g., Caco-2).

Experimental Protocol: Cell Viability Assays

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium.

-

Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assay Performance:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of membrane integrity.[8]

-

ATP Content Assay: Quantifies cellular ATP levels, which are depleted in damaged cells.[9]

-

Data Presentation:

| Concentration (µM) | % Cell Viability (MTT) | % LDH Release | % ATP Content |

| 0 (Vehicle) | 100 | 0 | 100 |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 200 |

Causality and Interpretation: A dose-dependent decrease in cell viability across multiple assays would suggest a cytotoxic potential. Discrepancies between assays can provide mechanistic clues. For example, a significant drop in ATP content with minimal LDH release might point towards mitochondrial dysfunction rather than immediate membrane damage. Studies on other fatty acids have shown that their cytotoxicity can be influenced by factors like albumin concentration in the culture medium.[10][11]

Genotoxicity Assessment

Genotoxicity testing is crucial to assess the potential of a substance to damage genetic material. A standard battery of in vitro tests is recommended.

Experimental Protocol: Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[12][13] The assay should be conducted with and without metabolic activation (S9 fraction) to identify potential genotoxic metabolites.

-

In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[12][14] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Figure 2: Workflow for in vitro genotoxicity testing.

Trustworthiness and Self-Validation: The inclusion of both positive and negative controls in all assays is critical for validating the experimental system. For the Ames test, known mutagens like sodium azide and 2-aminoanthracene should be used. For the micronucleus assay, mitomycin C and colchicine are appropriate positive controls.

Mechanistic Insights: Exploring Potential Pathways

Should the initial in vitro screening reveal significant cytotoxicity or genotoxicity, further investigation into the underlying mechanisms is warranted. Based on the literature for similar fatty acids, two key areas of investigation are mitochondrial function and lipid metabolism.

Mitochondrial Function

Mitochondria are central to cellular energy metabolism and are a common target for drug-induced toxicity.[15]

Experimental Protocol: Assessment of Mitochondrial Function

-

Oxygen Consumption Rate (OCR): Using techniques like Seahorse XF analysis, the effect of this compound on mitochondrial respiration can be measured.[15]

-